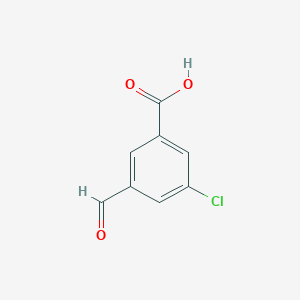
3-Chloro-5-formylbenzoic acid
Cat. No. B2771560
Key on ui cas rn:
153203-59-9
M. Wt: 184.58
InChI Key: LWVHCYUHVMWJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254584
Procedure details


In a 2 liter 4-necked round-bottomed flask were placed 500 ml of methylene chloride and cooled down to -78° C. 44.6 g (0.35 mole) of oxalyl chloride were added slowly, followed by dropwise addition of 57.7 g (0.74 mole) of dry dimethylsulfoxide in 40 ml of methylene chloride, keeping the temperature below -70° C. After the addition was completed, the reaction mixture was stirred at -78° C. for 30 minutes and 71.5 g (0.38 mole) of the previously prepared 3-chloro-5-hydroxymethylbenzoic acid were added in 1 portion and 60 ml more of methylene chloride followed by dropwise addition of 149.5 g (1.48 mole) of triethylamine, keeping the temperature below -65° C. The reaction mixture was then warmed up slowly to room temperature and stirred during 90 minutes and washed with 2% aqueous sodium hydroxide (4×500 ml). The combined basic layers were washed with hexane once, then acidified with concentrated hydrochloric acid and then extracted with ethyl acetate (4×500 ml). The combined organic layers were washed with water (1×500 ml) and then with brine (1×300 ml) and dried over anhydrous magnesium sulfate. The solvent was then eliminated in a rotavap, yielding 52 g of 3-formyl-5-chlorobenzoic acid.







Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([CH2:21][OH:22])[CH:20]=1)[C:15]([OH:17])=[O:16].C(N(CC)CC)C>C(Cl)Cl>[CH:21]([C:19]1[CH:18]=[C:14]([CH:13]=[C:12]([Cl:11])[CH:20]=1)[C:15]([OH:17])=[O:16])=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
57.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
149.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at -78° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 2 liter 4-necked round-bottomed flask were placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below -70° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below -65° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then warmed up slowly to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred during 90 minutes
|
|
Duration
|
90 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2% aqueous sodium hydroxide (4×500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined basic layers were washed with hexane once
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4×500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (1×500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine (1×300 ml) and dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then eliminated in a rotavap
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=C(C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
